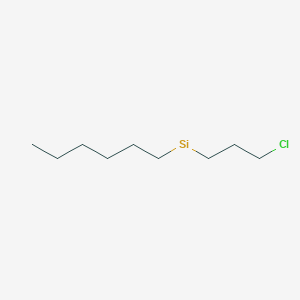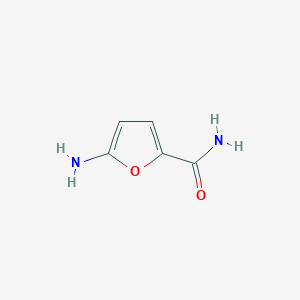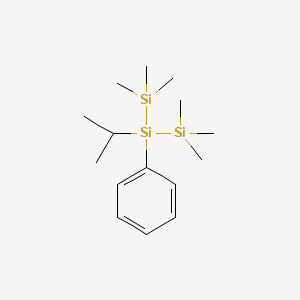
CID 54257608
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloropropyl)(hexyl)silane is an organosilicon compound characterized by the presence of a chloropropyl group and a hexyl group attached to a silicon atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The molecular structure of (3-chloropropyl)(hexyl)silane allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of other organosilicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-chloropropyl)(hexyl)silane typically involves the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. The reaction is carried out under controlled conditions to ensure high yield and selectivity. The general reaction can be represented as follows:
ClCH2CH=CH2+HSiCl3Pt catalystClCH2CH2CH2SiCl3
Industrial Production Methods: In industrial settings, the production of (3-chloropropyl)(hexyl)silane involves the use of large-scale reactors and optimized reaction conditions to maximize efficiency. The process typically includes the following steps:
Raw Material Preparation: Trichlorosilane and allyl chloride are prepared and purified.
Catalyst Preparation: A platinum-containing catalyst is prepared and activated.
Reaction: The hydrosilylation reaction is carried out in a reactor under controlled temperature and pressure.
Purification: The product is purified through distillation or other separation techniques to obtain high-purity (3-chloropropyl)(hexyl)silane.
Chemical Reactions Analysis
Types of Reactions: (3-Chloropropyl)(hexyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or alcohols.
Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used to facilitate these reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include (3-aminopropyl)(hexyl)silane, (3-hydroxypropyl)(hexyl)silane, and other substituted derivatives.
Hydrosilylation Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
(3-Chloropropyl)(hexyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of silane coupling agents, which are important in the manufacturing of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of (3-chloropropyl)(hexyl)silane involves its ability to form strong bonds with both organic and inorganic materials. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to act as a coupling agent. The chloropropyl group can undergo nucleophilic substitution reactions, enabling the compound to modify surfaces and biomolecules. The hexyl group provides hydrophobic properties, making the compound useful in applications where water resistance is required.
Comparison with Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound has a similar structure but with three methoxy groups attached to the silicon atom instead of a hexyl group.
(3-Chloropropyl)triethoxysilane: Similar to (3-chloropropyl)trimethoxysilane but with ethoxy groups.
(3-Iodopropyl)trimethoxysilane: Similar structure with an iodine atom instead of a chlorine atom.
Uniqueness: (3-Chloropropyl)(hexyl)silane is unique due to the presence of the hexyl group, which imparts hydrophobic properties and enhances its compatibility with organic materials. This makes it particularly useful in applications where water resistance and strong bonding with organic materials are required.
Properties
Molecular Formula |
C9H19ClSi |
|---|---|
Molecular Weight |
190.78 g/mol |
InChI |
InChI=1S/C9H19ClSi/c1-2-3-4-5-8-11-9-6-7-10/h2-9H2,1H3 |
InChI Key |
XVLSASCJLMKZGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)

![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)

![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)
